molecular formula C8H15NO3 B3358354 1-(2-Hydroxypropyl)-L-proline CAS No. 791642-96-1

1-(2-Hydroxypropyl)-L-proline

Cat. No.: B3358354
CAS No.: 791642-96-1
M. Wt: 173.21 g/mol
InChI Key: IFGBELRACZZBOX-MLWJPKLSSA-N
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Description

Hydroxypropyl cellulose (HPC) is a derivative of cellulose with both water solubility and organic solubility . It is used as an excipient, and topical ophthalmic protectant and lubricant . Hydroxypropyl acrylate is a product used in the synthesis of substances .


Synthesis Analysis

The synthesis of hydroxypropyl cellulose involves the etherification of cellulose where some of the hydroxyl groups in the repeating glucose units have been hydroxypropylated forming -OCH2CH(OH)CH3 groups using propylene oxide . The synthesis of an inclusion complex of quercetin with (2-hydroxypropyl)-β-cyclodextrin has been reported .


Molecular Structure Analysis

Hydroxypropyl cellulose is an ether of cellulose in which some of the hydroxyl groups in the repeating glucose units have been hydroxypropylated forming -OCH2CH(OH)CH3 groups . Two-dimensional 1H-NMR is used to determine the intra-molecular interactions of O-(2-hydroxypropyl) cellulose (HPC) in aqueous (D2O), DMF and DMSO solutions .


Chemical Reactions Analysis

Several chemical reactions have been reported to be accelerated by glass surfaces, including the elimination of HCl from 3-chloro-2-hydroxypropyl trimethylammonium . Silica nanoparticles have been modified with a N’-(3-trimethoxysilylpropyl)diethylenetriamine (TPDT) silane coupling agent to introduce amino groups on silica surfaces .


Physical and Chemical Properties Analysis

It is used to relieve dryness and irritation caused by reduced tear flow that occurs in certain eye diseases .

Mechanism of Action

Hydroxypropyl cellulose acts to stabilize and thicken the precorneal tear film and prolong the tear film breakup time which is usually accelerated in patients with dry eye states . It also acts to lubricate and protect the eye .

Safety and Hazards

Hydroxypropyl acrylate is classified as a combustible liquid. It is toxic if swallowed or inhaled, and fatal in contact with skin. It causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is also toxic to aquatic life .

Future Directions

The future directions of hydroxypropyl cellulose and its derivatives could involve the development of new and creative approaches to broaden the scope of PISA initiations, morphologies and applications . There is also potential for the development of coatings for urinary stents .

Properties

IUPAC Name

(2S)-1-(2-hydroxypropyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6(10)5-9-4-2-3-7(9)8(11)12/h6-7,10H,2-5H2,1H3,(H,11,12)/t6?,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGBELRACZZBOX-MLWJPKLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1CCC[C@H]1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655211
Record name 1-(2-Hydroxypropyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791642-96-1
Record name 1-(2-Hydroxypropyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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